(4-Phenylpyrimidin-2-YL)methanamine hydrochloride
CAS No.:
Cat. No.: VC18988169
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3 |
|---|---|
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | (4-phenylpyrimidin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H11N3.ClH/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H |
| Standard InChI Key | AKYNHJPHKIMIJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2)CN.Cl |
Introduction
(4-Phenylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound belonging to the class of pyrimidine derivatives. It is characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a methanamine group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Synthesis Methods
The synthesis of (4-Phenylpyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of specific pyrimidine derivatives with amines under controlled conditions. Industrial settings may utilize continuous flow reactors to enhance efficiency and ensure consistent product quality.
Biological Activity and Potential Applications
Research indicates that compounds with similar pyrimidine structures can exhibit significant activity against enzymes such as deubiquitinases and kinases, which are critical in cancer and neurodegenerative diseases. The biological activity of (4-Phenylpyrimidin-2-YL)methanamine hydrochloride has been explored in various studies, particularly its potential as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Interaction Studies
Interaction studies involving (4-Phenylpyrimidin-2-YL)methanamine hydrochloride focus on its binding affinity to specific biological targets. These studies typically employ techniques such as NMR spectroscopy and mass spectrometry to understand the mechanism of action and optimize the compound's efficacy.
Comparison with Similar Compounds
(4-Phenylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties compared to similar compounds. Notable examples of similar compounds include:
| Compound Name | Structural Features |
|---|---|
| 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride | Contains a pyrazole ring instead of pyrimidine |
| 1-(4-Ethylphenyl)ethanamine hydrochloride | Substituted phenyl group with an ethyl chain |
| N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | Methylated amine group with a pyrazole structure |
These compounds may exhibit different reactivity profiles and selectivity, influencing their potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume